Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride
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Overview
Description
Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride: is a chemical compound with significant interest in various fields of scientific research This compound is known for its unique structural features, which include a cyclopropane ring and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production methods for this compound often involve the use of diazo esters in reactions with α,β-unsaturated amino acid derivatives to obtain conformationally rigid analogs of glutamic acid . The addition of methyl diazoacetate to 2-(N-acetylamino)acrylate proceeds nonstereoselectively, resulting in an equimolar mixture of cis and trans isomers of the amino acid .
Chemical Reactions Analysis
Types of Reactions: Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve mild temperatures and the presence of catalysts such as palladium or rhodium .
Major Products: The major products formed from these reactions include substituted cyclopropane derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of conformationally rigid analogs of natural amino acids .
Biology: In biological research, Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride is studied for its potential as a plant growth regulator and its role in plant metabolism .
Medicine: In medicinal chemistry, this compound is explored for its potential use as a conformationally confined analog of physiologically active natural amino acids. It is also investigated for its potential as an antiviral agent .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products due to its reactivity and versatility .
Mechanism of Action
The mechanism of action of Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
- 1-Aminocyclopropanecarboxylic acid
- Coronamic acid
- Norcoronamic acid
- Allo-coronamic acid
- Allo-norcoronamic acid
Properties
IUPAC Name |
methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMAQOHBCUYYNU-UYXJWNHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132592-84-8 |
Source
|
Record name | rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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